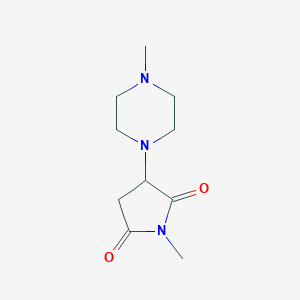
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide, also known as BNT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BNT is a member of the thiadiazole family, which has been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide in cancer cells is not fully understood. However, studies have suggested that N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide induces apoptosis in cancer cells by activating the caspase pathway. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has been shown to inhibit the activity of nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO). NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain.
Advantages and Limitations for Lab Experiments
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has several advantages and limitations for lab experiments. One of the advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is its low toxicity, making it a safe candidate for in vitro and in vivo studies. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is also stable under physiological conditions, making it suitable for biological assays. However, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has limited solubility in water, which can affect its bioavailability. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide also has limited stability under acidic conditions, which can affect its activity.
Future Directions
There are several future directions for the research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide. One of the potential applications of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is in the development of novel anticancer therapies. Further studies are needed to elucidate the mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide in cancer cells and to determine its efficacy in vivo. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide also has potential applications in the field of neurodegenerative diseases, as it has been found to exhibit neuroprotective activity. Further studies are needed to determine the mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide in neurodegenerative diseases and to determine its efficacy in vivo.
Synthesis Methods
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide involves the reaction between 2-methyl-3-nitrobenzoic acid and 5-butyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide as a yellow crystalline solid.
Scientific Research Applications
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has been found to exhibit promising activities in various scientific research fields. One of the most significant applications of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is in the field of cancer research. Studies have shown that N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-4-8-12-16-17-14(22-12)15-13(19)10-6-5-7-11(9(10)2)18(20)21/h5-7H,3-4,8H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZVNXRJYPJCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)


![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5209311.png)
![N-(2-methoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5209319.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209327.png)
![N-(2-fluorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5209334.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5209341.png)